4-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Overview
Description
4-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C17H13ClN4OS and its molecular weight is 356.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.0498599 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Characterization and Synthesis
- The structures of two 1,2,4-triazole derivatives, highlighting the planarity and hydrogen bond stabilization of the molecules, were detailed, providing insights into the molecular architecture of related compounds (R. Velavan et al., 1997).
- Novel synthesis routes for pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones were developed, involving heterocyclization and nucleophilic displacement, underscoring the synthetic versatility of these compounds (A. Davoodnia et al., 2008).
Biological Activity
- A study on the synthesis and biological evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines revealed their potential as potent and selective serotonin 5-HT6 receptor antagonists, indicating therapeutic relevance in neuropsychiatric disorders (A. Ivachtchenko et al., 2010).
- The anti-inflammatory activity of 4-phenylthieno[2,3-e][1,2,4] triazolo[4,3-a]pyrimidine-5(4H)-ones was evaluated, with specific derivatives showing significant inhibition of xylene-induced ear edema in comparison to indomethacin, a reference anti-inflammatory drug (Fusheng Pan et al., 2015).
- New functionalised derivatives of 5H-cyclohepta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one were synthesized and their regioselectivity and mechanism of reactions were investigated, suggesting a wide range of potential applications in the design of bioactive molecules (A. S. Shawali et al., 2006).
Properties
IUPAC Name |
7-(3-chlorophenyl)-3-methyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c1-9-19-20-17-21(9)16-14(12-6-3-7-13(12)24-16)15(23)22(17)11-5-2-4-10(18)8-11/h2,4-5,8H,3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSKKQGXJARJLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CCC4)C(=O)N2C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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